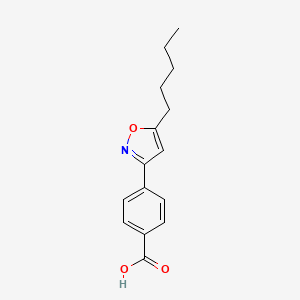![molecular formula C18H12N4 B14207424 5,14-Dihydroquinoxalino[2,3-a]phenazine CAS No. 821801-85-8](/img/structure/B14207424.png)
5,14-Dihydroquinoxalino[2,3-a]phenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,14-Dihydroquinoxalino[2,3-a]phenazine is a complex organic compound known for its unique photoluminescent properties. It is a derivative of quinoxaline and phenazine, which are both heterocyclic compounds containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
5,14-Dihydroquinoxalino[2,3-a]phenazine can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with catechol in the presence of a catalyst such as aluminum chloride (AlCl3) under solvent-free conditions . The reaction typically proceeds through the formation of intermediate compounds, which then undergo cyclization and oxidation to form the final product.
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production .
化学反応の分析
Types of Reactions
5,14-Dihydroquinoxalino[2,3-a]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-a]phenazine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-a]phenazine derivatives, which can exhibit different photoluminescent properties depending on the nature of the substituents .
科学的研究の応用
5,14-Dihydroquinoxalino[2,3-a]phenazine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5,14-Dihydroquinoxalino[2,3-a]phenazine primarily involves its photoluminescent properties. When exposed to light, the compound absorbs photons and undergoes electronic transitions that result in the emission of light at specific wavelengths. This process is influenced by the molecular structure and the presence of functional groups that can affect the energy levels of the compound .
Molecular Targets and Pathways
In biological applications, the compound can interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This ROS generation can lead to oxidative stress and cell death, making it a potential candidate for photodynamic therapy .
類似化合物との比較
Similar Compounds
5,12-Dihydroquinoxalino[2,3-b]phenazine: Another derivative with similar photoluminescent properties but different structural features.
Quinoxalino[2,3-b]phenolizine-2,3-diamine: A related compound used in the synthesis of red emissive carbon dots.
Uniqueness
5,14-Dihydroquinoxalino[2,3-a]phenazine is unique due to its specific electronic structure, which allows for efficient red emission and tunable photoluminescent properties. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds, making it a valuable candidate for various scientific and industrial applications .
特性
CAS番号 |
821801-85-8 |
|---|---|
分子式 |
C18H12N4 |
分子量 |
284.3 g/mol |
IUPAC名 |
8,13-dihydroquinoxalino[2,3-a]phenazine |
InChI |
InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H |
InChIキー |
NMHQBONOEYQALG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
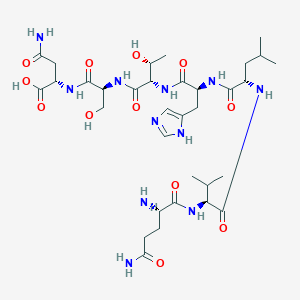
![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
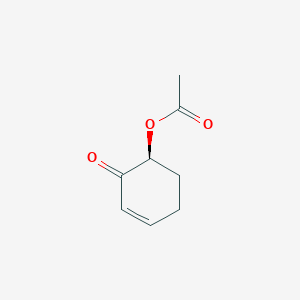
![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
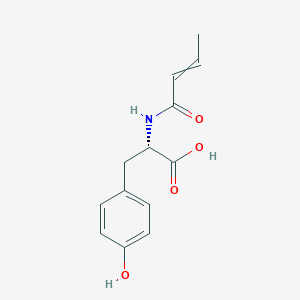
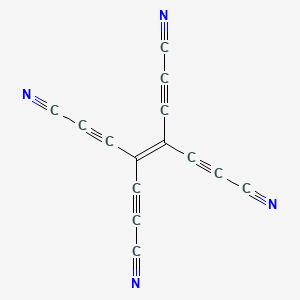
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
